molecular formula C13H10ClNO2 B6390092 3-(3-Chloro-5-methylphenyl)picolinic acid CAS No. 1261983-68-9

3-(3-Chloro-5-methylphenyl)picolinic acid

Cat. No.: B6390092
CAS No.: 1261983-68-9
M. Wt: 247.67 g/mol
InChI Key: JXENPUSTKLLBSG-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-methylphenyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 3-chloro-5-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-methylphenyl)picolinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and yield. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-methylphenyl)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3-(3-Chloro-5-methylphenyl)picolinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-methylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it may bind to zinc finger proteins, altering their structure and function. This interaction can disrupt zinc binding and inhibit the activity of these proteins, which are involved in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloro-5-methylphenyl)picolinic acid is unique due to the presence of both the chloro and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its selectivity and potency in various applications.

Properties

IUPAC Name

3-(3-chloro-5-methylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-8-5-9(7-10(14)6-8)11-3-2-4-15-12(11)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXENPUSTKLLBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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